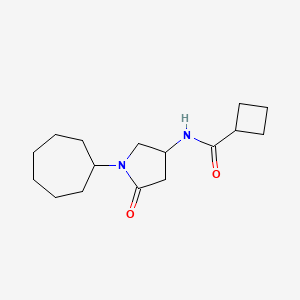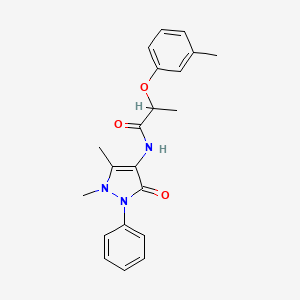
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)cyclobutanecarboxamide, commonly known as CPP-115, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which plays a crucial role in the regulation of GABA levels in the brain.
Aplicaciones Científicas De Investigación
CPP-115 has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. Studies have shown that CPP-115 can effectively increase N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)cyclobutanecarboxamide levels in the brain, which can help alleviate symptoms associated with these disorders.
Mecanismo De Acción
CPP-115 works by inhibiting the enzyme N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)cyclobutanecarboxamide transaminase, which is responsible for breaking down N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)cyclobutanecarboxamide in the brain. By inhibiting this enzyme, CPP-115 can increase N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)cyclobutanecarboxamide levels in the brain, which can have a calming and relaxing effect on the nervous system.
Biochemical and Physiological Effects:
Studies have shown that CPP-115 can effectively increase N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)cyclobutanecarboxamide levels in the brain, which can have a number of biochemical and physiological effects. These include reduced seizure activity, decreased anxiety and depression symptoms, and reduced drug-seeking behavior in addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CPP-115 in lab experiments is its potency and specificity as a N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)cyclobutanecarboxamide transaminase inhibitor. This allows researchers to study the effects of N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)cyclobutanecarboxamide modulation in a highly controlled manner. However, one limitation of using CPP-115 is its potential toxicity at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on CPP-115. One area of interest is its potential use in the treatment of drug addiction, as studies have shown that CPP-115 can reduce drug-seeking behavior in animal models. Another area of interest is its use as an adjunct therapy for epilepsy, as it has been shown to reduce seizure activity in animal models. Finally, further research is needed to better understand the long-term effects and potential toxicity of CPP-115 in humans.
Métodos De Síntesis
CPP-115 can be synthesized using a multi-step process involving the reaction of cycloheptanone with pyrrolidine, followed by the addition of cyclobutanecarboxylic acid. The resulting compound is then purified using column chromatography to obtain CPP-115 in its pure form.
Propiedades
IUPAC Name |
N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c19-15-10-13(17-16(20)12-6-5-7-12)11-18(15)14-8-3-1-2-4-9-14/h12-14H,1-11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBSKBXRZCVZBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CC(CC2=O)NC(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-{1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-pyrrolidinyl}-1-piperidinyl)pyrimidine](/img/structure/B6134105.png)
![2-methoxybenzaldehyde [2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]hydrazone](/img/structure/B6134107.png)
![1-{4-[(3-methyl-1-piperidinyl)methyl]benzoyl}azepane](/img/structure/B6134115.png)

![(3'R*,4'R*)-1'-[2-(allyloxy)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B6134130.png)

![2-{4-(2-chloro-4-fluorobenzyl)-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6134135.png)
![1-(3-isoxazolyl)-N-methyl-N-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}ethanamine](/img/structure/B6134152.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2,3-dihydroimidazo[2,1-b][1,3]benzothiazol-6-amine](/img/structure/B6134156.png)
![2-amino-5-(4-methoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6134170.png)

![5-[6-(2-ethyl-1-piperidinyl)-3-pyridazinyl]-2-methylbenzenesulfonamide](/img/structure/B6134180.png)
